molecular formula C28H40O6 B241832 Macrocarpal H CAS No. 179388-53-5

Macrocarpal H

Cat. No.: B241832
CAS No.: 179388-53-5
M. Wt: 472.6 g/mol
InChI Key: OOAOETHJYYAVCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Macrocarpal H has been reported to exhibit anti-glucosyltransferase and anti-bacterial activities . Glucosyltransferase is an enzyme that plays a crucial role in the biosynthesis of polysaccharides, glycoproteins, and glycolipids. By inhibiting this enzyme, this compound can potentially disrupt the metabolic processes of bacteria, thereby exhibiting its anti-bacterial properties.

Biochemical Pathways

This compound is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to originate from two different biosynthetic pathways: the mevalonic acid (MVA) pathway localized in the cytoplasm and the deoxyxylulose phosphate/methylerythritol (DOXP/MEP) pathway localized in the plastids . The disruption of these pathways can affect the synthesis of essential biomolecules in the target organisms, leading to their death.

Result of Action

The result of this compound’s action is the disruption of normal cellular functions in the target organisms. This is achieved through the inhibition of glucosyltransferase, disruption of cell membrane integrity, induction of oxidative stress, and DNA fragmentation . These actions can lead to the death of the target organisms, thereby exhibiting its anti-bacterial and potentially anti-fungal properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the strong winds that are typical of its native area can affect the growth conditions of Eucalyptus globulus, the plant from which this compound is derived This can potentially influence the concentration and efficacy of this compound

Biochemical Analysis

Biochemical Properties

It is known that Macrocarpal H is a eudesmane sesquiterpenoid . Sesquiterpenoids are known to interact with various enzymes, proteins, and other biomolecules, but the specific interactions of this compound have not been reported in the literature.

Cellular Effects

Some related compounds have been found to have antibacterial activity

Temporal Effects in Laboratory Settings

A related compound, Macrocarpal M, has been found to have high levels of antimicrobial activity

Chemical Reactions Analysis

Types of Reactions: Macrocarpal H undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Properties

IUPAC Name

2,4,6-trihydroxy-5-[1-[6-(2-hydroxypropan-2-yl)-8a-methyl-4-methylidene-1,2,3,4a,5,6,7,8-octahydronaphthalen-1-yl]-3-methylbutyl]benzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-15(2)11-18(23-25(32)19(13-29)24(31)20(14-30)26(23)33)21-8-7-16(3)22-12-17(27(4,5)34)9-10-28(21,22)6/h13-15,17-18,21-22,31-34H,3,7-12H2,1-2,4-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAOETHJYYAVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCC(=C)C2C1(CCC(C2)C(C)(C)O)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179388-53-5
Record name Macrocarpal H
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action for Macrocarpal H's antibacterial activity?

A1: While the provided research highlights this compound's potent antibacterial activity, [, ] the exact mechanism of action is not elaborated upon in these papers. Further research is needed to determine how this compound interacts with bacterial targets and the downstream effects leading to bacterial growth inhibition.

Q2: How was the structure of this compound elucidated?

A2: The research utilized a combination of Nuclear Overhauser Effect (NOE) experiments and computational chemistry techniques to determine this compound's structure. [] NOE experiments provided information about spatial proximity between atoms in the molecule. This information was then used to validate and refine the three-dimensional structure obtained through Monte Carlo (MC) simulations using the MM2 force field in MacroModel/Batchmin software. Further refinement of the structure was achieved using semi-empirical molecular orbital calculations. This approach allowed for the determination of the absolute configuration at the C-9' position of the side chain in this compound, which was found to be S*. []

Q3: Does the stereochemistry at the C-9' position influence the activity of this compound?

A3: While the research established the absolute configuration at C-9' for Macrocarpals H, I, and J, [] it did not directly investigate the structure-activity relationship regarding this specific stereocenter. Further research comparing the activity of different stereoisomers of this compound is needed to determine if the C-9' configuration influences its potency or other characteristics.

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